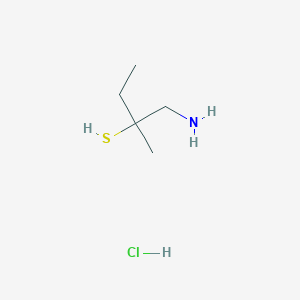
1-Amino-2-methylbutane-2-thiol--hydrogen chloride (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) is a compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Métodos De Preparación
The synthesis of 1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) typically involves the reaction of isobutyraldehyde with ammonia and hydrogen sulfide. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2-8°C . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to form thiols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and catalysts such as palladium or platinum. Major products formed from these reactions include disulfides, sulfonic acids, thiols, and amines .
Aplicaciones Científicas De Investigación
1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form disulfide bonds.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of 1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) involves its ability to form disulfide bonds and interact with thiol groups in proteins and enzymes. This interaction can modulate enzyme activity, protein folding, and cellular redox states. The compound’s molecular targets include cysteine residues in proteins and enzymes involved in oxidative stress responses .
Comparación Con Compuestos Similares
1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) can be compared with similar compounds such as:
1-Amino-2-methylpropane-2-thiol: Similar in structure but differs in the position of the amino group.
Dimethylcysteamine hydrochloride: Shares similar reactivity but has different applications in pharmaceuticals and biochemistry.
The uniqueness of 1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) lies in its specific reactivity and applications in diverse fields, making it a versatile and valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
32047-54-4 |
|---|---|
Fórmula molecular |
C5H14ClNS |
Peso molecular |
155.69 g/mol |
Nombre IUPAC |
1-amino-2-methylbutane-2-thiol;hydrochloride |
InChI |
InChI=1S/C5H13NS.ClH/c1-3-5(2,7)4-6;/h7H,3-4,6H2,1-2H3;1H |
Clave InChI |
KGQVAONFZKSUAW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CN)S.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


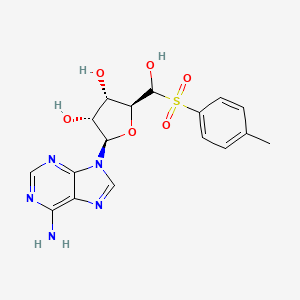
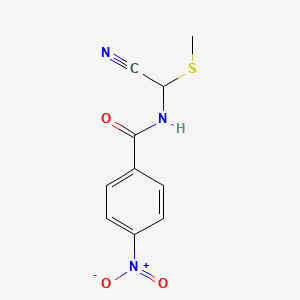
![N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline](/img/structure/B14006874.png)
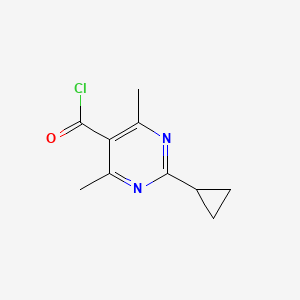
![3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylpropan-1-one;ethanesulfonic acid](/img/structure/B14006886.png)

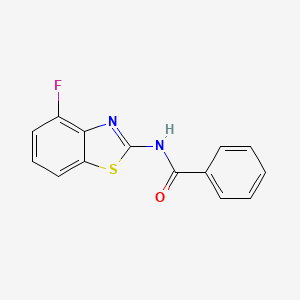
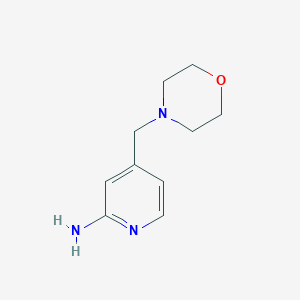
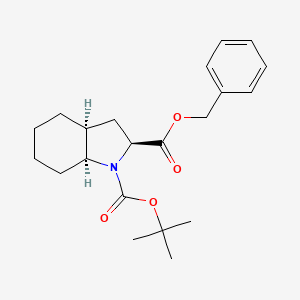

![6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)
![[S(R)]-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14006918.png)
![2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B14006922.png)
![1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione](/img/structure/B14006923.png)
